Product packaging for azane;2-sulfobenzoic acid(Cat. No.:CAS No. 22895-07-4)

azane;2-sulfobenzoic acid

Cat. No.: B13755418
CAS No.: 22895-07-4
M. Wt: 236.25 g/mol
InChI Key: HYTQXUAMMSMMBW-UHFFFAOYSA-N
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Description

Azane;2-sulfobenzoic acid is a useful research compound. Its molecular formula is C7H12N2O5S and its molecular weight is 236.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O5S B13755418 azane;2-sulfobenzoic acid CAS No. 22895-07-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

22895-07-4

Molecular Formula

C7H12N2O5S

Molecular Weight

236.25 g/mol

IUPAC Name

azane;2-sulfobenzoic acid

InChI

InChI=1S/C7H6O5S.2H3N/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);2*1H3

InChI Key

HYTQXUAMMSMMBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O.N.N

Related CAS

632-25-7 (Parent)

Origin of Product

United States

Contextualization Within Organic Sulfonic Acid Chemistry and Ammonium Salts

Azane;2-sulfobenzoic acid is a salt formed from the neutralization of 2-sulfobenzoic acid with ammonia (B1221849) (azane). 2-sulfobenzoic acid itself is an aromatic sulfonic acid, characterized by a benzene (B151609) ring substituted with both a carboxylic acid group (-COOH) and a sulfonic acid group (-SO3H). cymitquimica.comchemspider.com The presence of these two functional groups imparts specific chemical properties to the molecule. The sulfonic acid group is strongly acidic and enhances the water solubility of the compound. aaronchem.comcymitquimica.com

The formation of the ammonium (B1175870) salt, this compound, involves the transfer of a proton from the acidic sulfonic acid group to the basic ammonia molecule, resulting in the formation of the ammonium cation (NH4+) and the 2-sulfobenzoate anion. ontosight.ai This places the compound within the class of ammonium salts, which are known for their utility in various chemical applications, often due to their enhanced solubility and stability compared to their corresponding free acids. ontosight.ai

The chemical properties of this compound are a direct consequence of its constituent parts. The aromatic ring provides a structural backbone, while the carboxylate and sulfonate groups influence its reactivity, polarity, and ability to coordinate with metal ions. Its water solubility is a key characteristic, making it suitable for use in aqueous reaction media. aaronchem.com

Historical Trajectories and Milestones in Azane;2 Sulfobenzoic Acid Research

The study of 2-sulfobenzoic acid and its salts has a history intertwined with the development of organic synthesis and analytical chemistry. Early research focused on the synthesis and characterization of sulfonic acids. A notable milestone in the application of the ammonium (B1175870) salt of o-sulfobenzoic acid was its use as a starting material in the synthesis of o-sulfobenzoic anhydride (B1165640). A procedure described by White and Acree involved heating the acid ammonium salt with an excess of thionyl chloride and extracting the resulting anhydride with benzene (B151609). orgsyn.org This reaction highlights the utility of the ammonium salt as a convenient and reactive precursor in organic synthesis.

Further research has explored the derivatives of sulfobenzoic acids for various applications. For instance, sulfobenzoic acid derivatives have been investigated for their potential anti-inflammatory and antimicrobial properties. ontosight.ai The synthesis of various substituted sulfobenzoic acids, such as 2-amino-4-sulfobenzoic acid, has also been a subject of study, with methods developed for their preparation from readily available starting materials like o-nitrotoluene. google.com These historical developments have laid the groundwork for the current understanding and application of azane;2-sulfobenzoic acid.

Current Academic Challenges and Emerging Research Paradigms for Azane;2 Sulfobenzoic Acid

Contemporary research continues to explore the potential of azane;2-sulfobenzoic acid and related compounds. One of the ongoing challenges lies in the development of more efficient and environmentally benign synthetic methods. While established procedures exist, there is a continuous drive to reduce the use of harsh reagents and minimize waste generation.

Emerging research paradigms are focusing on the application of this compound in materials science and supramolecular chemistry. The ability of the 2-sulfobenzoate anion to participate in hydrogen bonding and coordinate with metal ions makes it a candidate for the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. researchgate.net These materials have potential applications in areas such as gas storage, catalysis, and sensing.

Furthermore, the compound serves as a versatile reagent in organic synthesis. aaronchem.com Its role as a sulfonating agent allows for the introduction of the sulfonate group into other organic molecules, thereby modifying their physical and chemical properties. aaronchem.com The water solubility of this compound is a significant advantage in this context, enabling reactions to be carried out in aqueous environments, which aligns with the principles of green chemistry. aaronchem.com

Interdisciplinary Significance of Azane;2 Sulfobenzoic Acid in Modern Chemistry

Elucidation of Novel Synthetic Pathways for this compound and its Structural Analogues

Traditional synthesis methods for saccharin (B28170), such as the Remsen-Fahlberg process starting from toluene (B28343) or the phthalic anhydride method, have been historically significant but are often associated with harsh conditions and environmental concerns. google.com Modern synthetic chemistry seeks to overcome these limitations through more elegant and efficient routes.

A notable advancement is a "one-pot" synthesis process that starts from 2-chlorobenzamide (B146235). google.com This method involves a thio-reaction with a sulfur-containing reagent to produce 2-mercaptobenzamide, followed by oxidative cyclization and a subsequent oxidation reaction to yield the final saccharin product. google.com This pathway is lauded for its shorter route, high yield, and the ability to synthesize saccharin without the need to purify intermediate products. google.com

Beyond the core structure, novel pathways to structural analogues have been explored. A photochemical strategy, for instance, allows for the one-step synthesis of seven-membered ring benzosultams using the saccharin anion as the starting material. nih.gov Other approaches focus on creating aza-bioisosteres, where the carbonyl carbon or sulfonyl oxygen atoms are replaced with nitrogen-containing groups, leading to new classes of compounds such as aza-pseudosaccharins and cyclic acylsulfoximines. nih.gov

Regioselective Synthesis Strategies Employing this compound Precursors

Regioselectivity—the control of where a chemical reaction occurs on a molecule—is paramount in the synthesis of complex saccharin derivatives. Saccharin itself can act as a versatile precursor and nitrogen source in reactions that demand high regiochemical control.

Palladium catalysis has enabled the regioselective difunctionalization of alkenes. researchgate.netacs.org In these reactions, saccharin serves as the nitrogen source in an initial aminopalladation step. acs.org Depending on the subsequent reaction conditions and the type of oxidant used, this can lead to either diamination or aminooxygenation of the alkene with high regioselectivity. acs.org Another innovative approach is the regioselective photocycloaddition of the saccharin anion to π-systems, which has been successfully employed in continuous-flow reactors to produce benzosultams. nih.gov

Method Precursor(s) Reagents/Catalyst Outcome Reference(s)
Alkene DifunctionalizationAlkenes, SaccharinPalladium catalyst, Hypervalent iodine oxidantsRegioselective diamination or aminooxygenation of the alkene researchgate.net, acs.org
PhotocycloadditionSaccharin anion, π-systemsLight (photochemical)Regioselective formation of seven-membered ring benzosultams nih.gov
1,3-Dipolar CycloadditionN-allylsaccharin, Arylnitrile oxidesMicrowave irradiation (solvent-free)Regioselective synthesis of isoxazoline (B3343090) N-substituted saccharin researchgate.net

Stereoselective Approaches in the Formation of Chiral this compound Derivatives

The synthesis of specific stereoisomers (enantiomers or diastereomers) is a critical goal in modern drug discovery and materials science. Stereoselective strategies involving the saccharin scaffold have been developed to create chiral derivatives with high optical purity.

A significant achievement in this area is the highly stereoselective synthesis of saccharin-substituted β-lactams. researchgate.net This method involves the in situ generation of a saccharinylketene, which then undergoes a formal [2π + 2π] cycloaddition with Schiff bases to form the desired β-lactam ring with controlled stereochemistry. researchgate.net

Another key strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. This has been effectively demonstrated in the synthesis of chiral α-SCF₃-β-ketoesters. mdpi.comunimi.it In this approach, a chiral enamine is first formed from a β-ketoester and a chiral diamine. This enamine then reacts with an electrophilic trifluoromethylthiolating reagent, N-trifluoromethylthio saccharin, to install the SCF₃ group at the α-position, creating a quaternary stereocenter with high enantioselectivity (up to 91% ee). mdpi.comunimi.it

Method Saccharin-based Reagent Key Strategy Product Enantiomeric Excess (ee) Reference(s)
Formal [2π+2π] CycloadditionIn situ generated saccharinylketeneReaction with Schiff basesSaccharin-substituted β-lactamsHighly stereoselective researchgate.net
Asymmetric TrifluoromethylthiolationN-Trifluoromethylthio saccharinUse of a chiral auxiliary (e.g., from trans-1,2-diaminocyclohexane) to form a chiral enamineα-Substituted-α-trifluoromethylthio-β-ketoestersUp to 91% mdpi.com, unimi.it

Catalytic Approaches in the Synthesis of this compound and Related Compounds

Catalysis offers a powerful toolkit for making the synthesis of saccharin and its derivatives more efficient, selective, and sustainable. rsc.org Both homogeneous and heterogeneous catalysts have been successfully employed, each offering distinct advantages.

Homogeneous Catalysis for Efficient this compound Synthesis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often leading to high activity and selectivity under mild conditions. A novel example is the development of a salt made from 4-N,N-dimethylaminopyridine (DMAP) and saccharin (DMAP·saccharin). researchgate.net This salt functions as a highly efficient and recyclable catalyst for acylation reactions, acting as a bridge between homogeneous and heterogeneous catalysis. researchgate.net

Metal-based homogeneous catalysts are also prominent. The Chan–Lam cross-coupling reaction, which forms carbon-nitrogen bonds, has been adapted for the synthesis of saccharin derivatives. A copper(II) fluoride (B91410) (CuF₂)-catalyzed reaction between saccharin and various boronic acids can be controlled to produce either N-arylsaccharins or ring-opened methyl 2-(N-arylsulfamoyl)benzoates, demonstrating a chemodivergent synthesis controlled by the reaction solvent. acs.org

Heterogeneous Catalysis in the Production of this compound Intermediates

Heterogeneous catalysts, which are in a different phase from the reactants, are prized for their ease of separation, handling, and recyclability, making them highly suitable for industrial processes. ukzn.ac.za

A novel heterogeneous catalytic system comprising saccharin, titanium superoxide (B77818) (Ti-superoxide), and tert-butyl hydroperoxide (TBHP) has been developed for the oxidative amidation of aldehydes. rsc.orgresearchgate.net In this system, saccharin serves as the amine source, and the solid catalyst can be recovered and reused. researchgate.net Furthermore, saccharin itself, or its sodium salt, can function as a heterogeneous organocatalyst. For example, sodium saccharin has been used to catalyze the synthesis of dihydropyrano[2,3-g]chromenes under microwave irradiation, proving more effective than saccharin alone. rsc.org

Catalysis Type Catalyst System Reaction Key Advantages Reference(s)
Homogeneous DMAP·saccharin saltAcylation of alcoholsRecyclable, efficient under mild/solvent-free conditions researchgate.net
Homogeneous CuF₂ / DMAPChan-Lam N-arylationChemodivergent, provides access to different product classes acs.org
Heterogeneous Saccharin/Ti-superoxide/TBHPOxidative amidation of aldehydesCatalyst reusability, operational simplicity rsc.org, researchgate.net
Heterogeneous Sodium SaccharinKnoevenagel cyclocondensationHigh yield, short reaction time (microwave), eco-friendly rsc.org
Heterogeneous Saccharin-based ionic liquidSynthesis of pyran derivativesRecyclable catalyst, high efficiency dntb.gov.ua

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing the synthesis of saccharin and its derivatives.

The previously mentioned "one-pot" synthesis of saccharin from 2-chlorobenzamide exemplifies several green principles. google.com It features a high atom economy, a shorter synthetic route that reduces material and energy usage, and utilizes organic solvents that can be recycled, thus minimizing pollution and production costs. google.com

The use of benign solvents and alternative energy sources is another cornerstone of green synthetic chemistry. Researchers have developed methods for synthesizing saccharin-substituted urea (B33335) and thiourea (B124793) derivatives using water as a non-toxic, non-flammable green solvent, coupled with energy-efficient microwave irradiation. derpharmachemica.com This approach avoids the use of volatile organic compounds and significantly shortens reaction times. derpharmachemica.com

Furthermore, saccharin itself and its simple derivatives are increasingly being used as inexpensive, non-toxic, and effective organocatalysts for a wide range of multi-component reactions. rsc.orgresearchgate.net These reactions are often performed under solvent-free conditions, which further enhances their environmental credentials by eliminating solvent waste and simplifying product purification. researchgate.net For instance, saccharin sulfonic acid (SaSA) has been reported as an efficient, reusable solid acid catalyst for producing xanthene derivatives under solvent-free conditions. rsc.org

Green Approach Methodology Green Principle(s) Applied Benefits Reference(s)
Sustainable Pathway One-pot synthesis from 2-chlorobenzamideAtom economy, shorter route, recyclable solventsReduced waste, lower cost, less pollution google.com
Green Solvents/Energy Synthesis of derivatives in water under microwave irradiationUse of safer solvents, energy efficiencyNon-toxic, non-flammable, rapid reactions derpharmachemica.com
Organocatalysis Saccharin as a catalyst for multi-component reactionsUse of renewable/non-toxic catalysts, solvent-free conditionsInexpensive, environmentally benign, simple operation rsc.org, researchgate.net
Solid Acid Catalysis Saccharin sulfonic acid (SaSA) as a catalystRecyclable catalyst, high atom economyReusability, high yields, easy work-up rsc.org

Derivatization Strategies for Functionalizing this compound Moieties

The functional groups of this compound, namely the carboxylic acid and the sulfonic acid moieties (in their salt forms), offer opportunities for chemical derivatization to create new molecules with tailored properties. While the ammonium salt itself is stable, the underlying 2-sulfobenzoic acid can be readily derivatized prior to or after the salt formation.

The carboxylic acid group can be converted into a variety of functional groups, such as esters, amides, and acid chlorides. Esterification, for instance, can be achieved by reacting 2-sulfobenzoic acid with an alcohol under acidic conditions. The resulting esters can have applications as plasticizers or as intermediates in further syntheses.

The sulfonic acid group can also be functionalized. For example, conversion to the sulfonyl chloride (-SO₂Cl) by reaction with thionyl chloride or a similar reagent opens up a wide range of derivatization possibilities. The sulfonyl chloride can then be reacted with amines to form sulfonamides or with alcohols to form sulfonic esters.

Functional Group Derivative Reaction Potential Applications of Derivatives
Carboxylic Acid EsterReaction with alcohol and acid catalystPlasticizers, chemical intermediates
Carboxylic Acid AmideReaction with aminePharmaceuticals, polymers
Sulfonic Acid Sulfonyl ChlorideReaction with thionyl chlorideReactive intermediate
Sulfonyl Chloride SulfonamideReaction with amineAntibacterial agents, diuretics

The strategic derivatization of this compound allows for the fine-tuning of its chemical and physical properties, paving the way for its use in a broader range of applications, from materials science to the synthesis of bioactive molecules.

Table of Compound Names

Systematic Name Common Name
This compoundAmmonium 2-sulfobenzoate
2-Sulfobenzoic acid-
Toluene-
Benzoic acid-
Ammonia-
Ammonium carbonate-
Ammonium bicarbonate-
Thionyl chloride-

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in both solution and the solid state. For this compound, both multidimensional solution-state NMR and solid-state NMR offer complementary information regarding its molecular structure and dynamics.

Multidimensional NMR techniques are instrumental in unequivocally assigning proton (¹H) and carbon-¹³ (¹³C) signals and in probing the spatial relationships between atoms, which is crucial for conformational analysis. The aromatic region of the ¹H NMR spectrum of this compound presents a complex four-spin system that can be challenging to interpret with one-dimensional methods alone.

A 500 MHz ¹H NMR spectrum of 2-sulfobenzoic acid ammonium salt in D₂O reveals overlapping signals in the aromatic region. However, analysis of the spectrum in a basic medium, such as NaOD/D₂O, simplifies the pattern by ensuring the full deprotonation of both the carboxylic and sulfonic acid groups. scribd.com This simplification facilitates the manual analysis of the resulting ABCD spin system. scribd.com Advanced computational tools can be employed to iterate and refine the spectral parameters, providing precise chemical shifts and coupling constants.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for assigning the proton and carbon signals unambiguously. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the through-space proximity of the ammonium protons to the aromatic ring, helping to define the conformational preferences of the cation-anion pair in solution. The conformational analysis of 2-sulfobenzoic acid and its derivatives is influenced by significant intramolecular interactions, particularly hydrogen bonding, between the adjacent carboxylic and sulfonic acid groups. smolecule.combeilstein-journals.org

Table 1: Iterated 500 MHz ¹H NMR Parameters for the Anion of this compound in Different Solvents. scribd.com

ParameterIn D₂O (Hz)In NaOD/D₂O (Hz)
ν₁ (A)1590.756021566.50789
ν₂ (B)1529.781481509.36152
ν₃ (C)1527.501171494.03515
ν₄ (D)Not specifiedNot specified

Note: The table is based on data from a 500 MHz NMR spectrum analysis. The lettering (A, B, C) corresponds to the different aromatic protons.

Solid-state NMR (ssNMR) spectroscopy provides critical information about the structure and dynamics of molecules in their crystalline state. For this compound, ssNMR can reveal details about the local environment of the nitrogen and carbon atoms.

¹⁴N ssNMR is particularly sensitive to the crystalline environment of the ammonium ion. nih.gov High-resolution ¹⁴N Magic-Angle Spinning (MAS) NMR spectra can be used to determine the ¹⁴N quadrupole coupling constant (C(Q)) and the asymmetry parameter (η(Q)) with high precision. nih.gov These parameters are highly sensitive to the crystal structure and can provide more detailed information for the characterization of ammonium salts compared to isotropic chemical shifts alone. nih.gov The magnitudes of ¹⁴N quadrupole coupling constants for ammonium salts typically range from approximately 20 kHz to 1 MHz. nih.gov

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR spectroscopy is another key technique. It can be used to identify the number of non-equivalent carbon atoms in the asymmetric unit of the crystal, providing insights into the packing and symmetry of the molecules in the solid state. For example, a study on tributyltin 2-sulfobenzoate utilized ¹³C and ¹¹⁹Sn CP/MAS NMR to determine the non-equivalence of two tin atoms in the crystal structure.

Table 2: Potential Solid-State NMR Parameters for this compound

NucleusNMR TechniquePotential Information Gained
¹⁴NMAS NMRQuadrupole coupling constant (C(Q)), asymmetry parameter (η(Q)), number of distinct ammonium ion sites.
¹³CCP/MAS NMRNumber of crystallographically independent molecules, chemical shift anisotropy, information on molecular packing.
¹HMAS NMRProton environments and dynamics, hydrogen bonding interactions.

High-Resolution Mass Spectrometry (HRMS) for this compound

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of this compound and for elucidating its fragmentation pathways, which provides structural confirmation.

The fragmentation of the 2-sulfobenzoate anion under mass spectrometric conditions, particularly with techniques like Electrospray Ionization (ESI), can reveal characteristic losses. The derivatization of peptides with 2-sulfobenzoic acid cyclic anhydride has shown that an initial fragmentation step often involves the loss of the sulfonic acid group (SO₃). nih.govcore.ac.uk

In tandem mass spectrometry (MS/MS) experiments, the precursor ion of the 2-sulfobenzoate anion would be selected and subjected to collision-induced dissociation (CID). The resulting product ions would provide a fingerprint of the molecule's structure. Based on the known fragmentation of benzoic acid and its derivatives, key fragmentation pathways for the 2-sulfobenzoate anion would likely include:

Loss of SO₃: A primary fragmentation leading to a benzoate (B1203000) radical anion or a related species.

Decarboxylation: Loss of CO₂ from the carboxylate group.

Loss of H₂O: From the sulfonic acid group if protonated.

The positive ion mode would show the fragmentation of the ammonium cation, which is a simple fragmentation, and potentially adducts of the anion with other cations present.

Table 3: Predicted Key Fragment Ions of the 2-Sulfobenzoate Anion in Negative Ion Mode HRMS

m/z (Predicted)Proposed FormulaFragmentation Pathway
201.0016[C₇H₅O₅S]⁻[M-H]⁻ of 2-sulfobenzoic acid
121.0295[C₇H₅O₂]⁻[M-H-SO₃]⁻
157.0067[C₇H₅O₃]⁻[M-H-CO₂]⁻

Note: These are predicted values based on the exact mass of the most abundant isotopes.

Isotopic labelling is a powerful technique to trace the pathways of atoms through fragmentation processes in mass spectrometry. vulcanchem.com While no specific isotopic labelling studies have been reported for this compound, the methodology offers significant potential for mechanistic insights.

By selectively replacing atoms with their heavier isotopes (e.g., ¹⁸O in the carboxyl or sulfonyl groups, or ²H on the aromatic ring), one can track the origin of atoms in the fragment ions. For instance, labelling the sulfonic acid group with ¹⁸O would definitively confirm whether the observed loss of water originates from this group. Similarly, deuterium (B1214612) labelling of specific aromatic positions could clarify any hydrogen scrambling that might occur before or during fragmentation. This technique is crucial for distinguishing between proposed fragmentation mechanisms and for understanding complex gas-phase ion chemistry.

X-ray Crystallography Methodologies for Investigating this compound Complexes

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. cymitquimica.com While a crystal structure for this compound itself is not publicly available, the crystallographic analysis of related compounds offers valuable insights into the expected structural features.

A study on a chiral diamine derivative of 2-sulfobenzoic acid revealed a characteristic intramolecular hydrogen bond between the amide proton and an oxygen atom of the sulfonate group. beilstein-journals.org This interaction significantly restricts the conformation of the 2-sulfobenzoic moiety. beilstein-journals.org It is highly probable that similar intramolecular hydrogen bonding between the carboxylic acid proton (in the free acid form) or interactions with the ammonium cation and the sulfonate group would be observed in the crystal structure of this compound.

To obtain crystals suitable for X-ray diffraction, various crystallization techniques can be employed, such as slow evaporation of a solvent, vapor diffusion, or cooling crystallization. The resulting diffraction data would allow for the determination of bond lengths, bond angles, torsional angles, and the nature of intermolecular interactions, including hydrogen bonding and ionic interactions between the ammonium cation and the sulfobenzoate anion.

Single-Crystal X-ray Diffraction for Defining Bond Lengths and Angles

The compound exists as an ammonium salt, with the proton from the sulfonic acid group transferred to the ammonia molecule. Research has shown that ammonium hydrogen 2-sulfobenzoate is isomorphous with its hydronium counterpart, hydronium 2-carboxybenzenesulfonate (H₃O⁺·C₇H₅O₅S⁻). iucr.org This indicates that they share the same crystal structure framework. The 2-sulfobenzoate anions are linked into chains by strong hydrogen bonds. iucr.org In the ammonium salt, the ammonium cations are situated around these anionic chains, interacting with them through hydrogen bonds. iucr.orgiucr.org

Table 1: Representative Intramolecular Bond Lengths and Angles for the 2-Sulfobenzoate Anion.
Bond Lengths (Å)Bond Angles (°)
BondLengthAngleDegree
S-O (sulfonate)~1.45O-S-O (sulfonate)~113
S-C (aromatic)~1.77O-S-C (sulfonate)~106
C=O (carboxylate)~1.22O-C-O (carboxylate)~124
C-O (carboxylate)~1.30O-C-C (carboxylate)~118
C-C (aromatic)~1.39C-C-C (aromatic)~120
N-H (ammonium)~1.03H-N-H (ammonium)~109.5

Powder X-ray Diffraction for Polymorphic Analysis of this compound

Powder X-ray diffraction (PXRD) is a primary technique for the analysis of polycrystalline materials. tum.de It is particularly valuable for identifying crystalline phases and investigating polymorphism, which is the ability of a solid material to exist in more than one crystal structure. researchgate.net Different polymorphs of a compound can exhibit distinct physical properties, and PXRD provides a characteristic "fingerprint" for each crystalline form.

The analysis of this compound by PXRD would involve exposing a powdered sample to an X-ray beam and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is unique to the specific crystalline arrangement of the compound.

In the context of polymorphic analysis, a study would involve:

Crystallization under various conditions: Attempting to crystallize this compound from different solvents and at various temperatures and pressures to induce the formation of different polymorphs.

PXRD analysis of resulting solids: Each solid batch would be analyzed by PXRD. The appearance of different diffraction patterns would indicate the presence of polymorphism.

Phase identification and quantification: The unique peak positions and relative intensities in the PXRD patterns can be used to identify each polymorph and, in mixed-phase samples, to quantify the relative amounts of each form.

While specific studies on the polymorphism of this compound are not extensively documented in the literature, the principles of PXRD are well-established for such analyses in related organic salts. researchgate.net For example, polymorphism has been identified and characterized in related ammonium sulfonate salts, where different hydrogen-bonding motifs lead to distinct crystal packing. acs.org A hypothetical PXRD dataset for a crystalline form of this compound would consist of a list of 2θ values and their corresponding intensities.

Table 2: Representative Powder X-ray Diffraction Peaks for a Crystalline Solid.
2θ Angle (°)d-spacing (Å)Relative Intensity (%)
10.58.4285
15.25.8245
20.84.27100
23.13.8560
26.63.3570
29.92.9950

Vibrational Spectroscopy (IR, Raman) for Probing Intermolecular Interactions in this compound Systems

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a sensitive probe of molecular structure and, crucially, the intermolecular interactions within a crystal lattice. nih.govphotothermal.com These techniques measure the vibrational energies of molecular bonds, which are affected by the local chemical environment, including hydrogen bonding. pharmaffiliates.com

For this compound, the key intermolecular interaction is the hydrogen bonding between the ammonium cation (NH₄⁺) and the sulfobenzoate anion. The N-H bonds of the ammonium ion act as hydrogen bond donors, while the oxygen atoms of the sulfonate (SO₃⁻) and carboxylate (COO⁻) groups act as acceptors.

The IR spectrum of 2-sulfobenzoic acid ammoniate shows characteristic absorption bands that confirm its structure and intermolecular interactions. nist.gov

N-H Stretching: The broad absorption bands in the region of 3200-2800 cm⁻¹ are characteristic of the N-H stretching vibrations of the NH₄⁺ group involved in hydrogen bonding.

C=O Stretching: A strong absorption band around 1700-1680 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid group.

S=O Stretching: The strong, distinct bands for the symmetric and asymmetric stretching vibrations of the sulfonate group (SO₃⁻) typically appear in the regions of 1050-1030 cm⁻¹ and 1250-1150 cm⁻¹, respectively.

N-H Bending: The bending vibrations of the NH₄⁺ group are observed around 1480-1400 cm⁻¹. mdpi.com

The positions and shapes of these bands, particularly the broadening and shifting of the N-H and S=O/C=O stretching frequencies compared to their non-hydrogen-bonded states, provide direct evidence for the strong intermolecular hydrogen-bonding network that defines the crystal structure. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound.
Vibrational ModeTypical Wavenumber (cm⁻¹)Functional Group
ν(N-H) stretch3200 - 2800 (broad)Ammonium (H-bonded)
ν(C=O) stretch~1685Carboxylic Acid
δ(N-H) bend~1450Ammonium
ν(S=O) asymmetric stretch~1220Sulfonate
ν(S=O) symmetric stretch~1040Sulfonate
ν(C-S) stretch~730C-SO₃

Electronic Spectroscopy (UV-Vis) for Investigating this compound Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. hawaii.edu When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly its chromophores—the parts of the molecule that absorb light.

In this compound, the chromophore is the benzene ring substituted with the carboxyl and sulfonate groups. The primary electronic transitions observed for such aromatic systems are π → π* transitions. researchgate.net These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital associated with the aromatic system.

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region. The presence of the electron-withdrawing sulfonate and carboxylate groups on the benzene ring influences the energy of these transitions. The solid-state UV-Vis spectrum of a closely related compound, 2-amino-4-sulfobenzoic acid, shows strong absorption below 350 nm, which is consistent with π → π* transitions. researchgate.net The spectrum of this compound would be similar, characterized by one or more intense peaks in the UV region. Less intense n → π* transitions, involving non-bonding electrons on the oxygen atoms, may also be present but are often obscured by the stronger π → π* absorptions. researchgate.net

Table 4: Expected Electronic Transitions and Absorption Maxima (λmax) for this compound.
Transition TypeExpected λmax Range (nm)Associated Chromophore
π → π200 - 240Benzene Ring
π → π260 - 300Substituted Benzene Ring
n → π*> 300 (weak)C=O, S=O groups

Quantum Chemical Calculations on the Electronic Structure and Reactivity of Azane;2-sulfobenzoic Acidmdpi.comresearchgate.net

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and inherent reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. researchgate.netaps.org It offers a balance between accuracy and computational cost, making it ideal for studying molecules like this compound.

Studies on the 2-sulfobenzoate anion, the conjugate base of 2-sulfobenzoic acid, provide critical insights into the geometry of the anionic component of the title compound. DFT calculations, specifically using the B3LYP method with the cc-pVTZ basis set, have been employed to explore the various conformations of 2-sulfobenzoic acid (2-COOH-BSA). mdpi.com These calculations show that the molecule can exist in several conformations depending on the orientation of the sulfonic acid and carboxylic acid groups. The most stable conformers feature an intramolecular hydrogen bond (IHB) between the hydrogen of the –SO₃H group and one of the oxygen atoms of the –COOH group. mdpi.com For the deprotonated 2-sulfobenzoate anion, the geometry is defined by the relative orientation of the carboxylate and sulfonate groups with respect to the benzene ring.

In a related computational study on tripropylammonium (B8586437) 2-sulfobenzoate, DFT calculations revealed that the ionic liquid is formed via proton transfer from the –SO₃H group of the acid to the nitrogen atom of the amine. researchgate.netresearchgate.net A similar proton transfer is expected in the formation of this compound from ammonia and 2-sulfobenzoic acid.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key descriptors of chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. irjweb.comresearchgate.net For the 2-sulfobenzoate anion, the HOMO is typically localized on the carboxylate and sulfonate groups, which are the centers for nucleophilic reactivity, while the LUMO is distributed over the aromatic ring system, indicating sites for electrophilic attack.

Table 1: Calculated Geometrical Parameters for a Stable Conformer of 2-Sulfobenzoic Acid Data derived from DFT/B3LYP calculations on related structures. mdpi.com

ParameterValue (Å or degrees)
Bond Lengths
S-O (sulfonate)~1.45
S-C (aromatic)~1.78
C=O (carboxylate)~1.21
C-O (carboxylate)~1.35
Bond Angles
O-S-O~113-120
O-S-C~105-108
Dihedral Angles
C-C-S-OVaries with conformation
C-C-C=OVaries with conformation

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. arxiv.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, often approaching experimental accuracy, though at a higher computational cost than DFT. mdpi.com

For systems like this compound, high-accuracy ab initio calculations can be used to benchmark the results obtained from DFT methods. For instance, while DFT is effective for geometry optimization, MP2 or CCSD(T) methods can yield more reliable reaction and dissociation energies. mdpi.com A computational study on the deprotonation of benzoic acid found that MP2/6-311++G** calculations provided a Gibbs free energy value in better agreement with experimental data than standard DFT/B3LYP methods. mdpi.com Although specific high-level ab initio studies on this compound are not widely documented, these methods are crucial for obtaining definitive theoretical predictions for its thermodynamic properties, such as proton affinity and gas-phase acidity, and for accurately describing non-covalent interactions, like hydrogen bonding and ion-pair interactions, which are central to the compound's structure. nih.gov

Molecular Dynamics (MD) Simulations for this compound Systemspku.edu.cnmit.edu

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic evolution of a system. newswise.com This technique is invaluable for understanding the behavior of this compound in different environments.

In solution, particularly in water, the conformation and interactions of this compound are heavily influenced by the solvent. MD simulations are the primary tool for investigating these effects. nih.gov For the 2-sulfobenzoate anion, simulations in an aqueous environment would reveal the structure of the hydration shell around its different functional groups.

MD simulations can also be used to understand the behavior of this compound when incorporated into more complex systems, such as biological membranes or material matrices. For example, aromatic sulfonates are used in the development of metal-organic frameworks (MOFs) and polymers. researchgate.netmdpi.com

Simulations could model the interactions of this compound within the pores of a zeolite or a MOF. researchgate.netrsc.org Such studies would elucidate how the confinement and the specific chemical environment of the matrix affect the ion pair's conformation, orientation, and mobility. For instance, MD simulations have been used to study the adsorption of sodium dodecyl benzene sulfonate on a calcium carbonate surface, revealing how the surfactant molecules arrange themselves at the solid-liquid interface. researchgate.net Similarly, simulating this compound within a polymer matrix, such as a proton exchange membrane, could provide insights into its role in facilitating ion transport, a process critical for applications like fuel cells. researchgate.net These simulations are crucial for the rational design of new materials with tailored properties.

Prediction of Reaction Mechanisms Involving this compound via Computational Approachesnih.govresearchgate.net

Computational methods are instrumental in elucidating the detailed pathways of chemical reactions. For this compound, a key reaction to study is the proton transfer between the sulfonic acid group of 2-sulfobenzoic acid and ammonia (azane), which leads to its formation.

Computational studies can map the potential energy surface (PES) for this acid-base reaction. nih.gov By identifying the transition state structure, the energy barrier for the proton transfer can be calculated. DFT calculations have been used to model the proton transfer from various sulfonic acids to amines, showing that the process is highly dependent on the proton affinities of the anion and the amine. nih.gov For the reaction between 2-sulfobenzoic acid and tripropylamine, computational modeling confirmed that proton transfer occurs from the sulfonic acid group, which is more acidic than the carboxylic acid group. researchgate.netresearchgate.net

Beyond its formation, other reactions, such as thermal decomposition or reactions with other molecules, can be investigated. For example, Born-Oppenheimer molecular dynamics (BOMD) can simulate the reaction dynamics directly, showing how proton transfer events occur in real-time. researchgate.net Such simulations have been used to study proton transfer at sulfonic acid groups in Nafion, a polymer used in fuel cells, revealing that the reactions are not always concerted and can be mediated by water molecules. researchgate.net These computational approaches provide a molecular-level understanding of reaction mechanisms that is often inaccessible through experimental means alone, enabling the prediction of reactivity and the design of more stable systems.

Transition State Analysis for this compound Reactions

Transition state analysis is a cornerstone of computational chemistry, providing a quantitative understanding of reaction mechanisms and rates. For reactions involving this compound, this analysis typically involves locating the transition state structure on the potential energy surface, which represents the highest energy point along the reaction coordinate. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction.

While specific transition state analyses for reactions of the intact this compound salt are not extensively documented in publicly available literature, computational studies on the fragmentation of the 2-sulfobenzoate anion in the gas phase offer valuable insights into the methodologies and potential reaction pathways. One such reaction is the collision-induced dissociation (CID) of the [M-H]⁻ anion of 2-sulfobenzoic acid, which primarily involves decarboxylation.

Density Functional Theory (DFT) calculations, often at levels like B3LYP/6-31+G(2d,p), are employed to model the potential energy surface of such reactions. researchgate.net These calculations reveal that the decarboxylation of the 2-sulfobenzoate anion does not proceed via a simple bond cleavage. Instead, it can involve isomerization to a more stable intermediate prior to or during fragmentation. For instance, it has been proposed that the initially formed carbanion after CO₂ loss rapidly isomerizes to the more stable benzenesulfonate (B1194179) anion. researchgate.netresearchgate.net This isomerization itself proceeds through a specific transition state.

The calculated energies for the intermediates and transition states are crucial for understanding the reaction mechanism. High energy barriers for certain pathways can indicate that those routes are kinetically unfavorable. researchgate.net

Table 1: Calculated Relative Energies for Isomeric Deprotonated 2-Sulfobenzoic Acid Species

SpeciesStructureRelative Energy (kcal/mol)
Benzenesulfonate anionC₆H₅SO₃⁻0.0
2-Dehydrobenzenesulfonic acid anionAnion formed by CO₂ loss from 2-sulfobenzoate> 65
Transition state for isomerizationStructure for the 1,2-proton transfer between isomeric anions> 120

Note: The energies are based on DFT calculations and represent the relative stability of different isomers and the barrier for their interconversion in the gas phase. The data is adapted from studies on the fragmentation of the 2-sulfobenzoate anion. researchgate.net

Computational Elucidation of Proton Transfer Dynamics in this compound Equilibria

Proton transfer is a fundamental process in the chemistry of this compound, governing its acid-base properties and the equilibrium between different ionic and neutral species. Computational methods are invaluable for elucidating the dynamics of these proton transfers, including the pathways, rates, and the influence of the molecular environment. rsc.orgnih.gov

In this compound, there are multiple potential proton transfer equilibria. The primary equilibrium involves the transfer of a proton between the ammonium cation (NH₄⁺) and the anionic 2-sulfobenzoate. The 2-sulfobenzoate anion itself has two acidic sites, the sulfonic acid group (-SO₃H) and the carboxylic acid group (-COOH), with the sulfonic acid being the stronger acid. In the formation of the salt with ammonia (azane), the proton from the sulfonic acid group is transferred to ammonia to form the ammonium ion and the sulfonate group (-SO₃⁻). A secondary equilibrium could involve the proton of the carboxylic acid group.

Computational techniques such as ab initio molecular dynamics (AIMD) and quantum mechanical/molecular mechanical (QM/MM) simulations can be used to study these proton transfer events in detail. manchester.ac.uk These methods allow for the explicit consideration of solvent molecules, which can play a crucial role in mediating proton transfer through Grotthuss-type mechanisms.

The potential energy surface for the proton transfer can be calculated using methods like Density Functional Theory (DFT). researchgate.net This allows for the determination of the energy barriers for proton transfer between the different sites. A lower energy barrier indicates a more facile proton transfer. For this compound, it is expected that the proton is primarily localized on the nitrogen atom, forming a distinct ion pair with the 2-carboxybenzenesulfonate anion. rsc.org

Table 2: Key Aspects of Computational Proton Transfer Analysis

Aspect InvestigatedComputational MethodologiesInsights Gained
Proton Affinity DFT, MP2 calculationsDetermines the most likely sites of protonation.
Potential Energy Surface DFT, ab initio methodsMaps the energy landscape of the proton transfer reaction, identifies barriers. researchgate.net
Proton Transfer Pathway Intrinsic Reaction Coordinate (IRC) calculationsDetermines the minimum energy path for the proton to travel between donor and acceptor.
Solvent Effects QM/MM, AIMD, continuum solvation models (e.g., PCM)Elucidates the role of the solvent in stabilizing charge and mediating transfer. manchester.ac.uk
Kinetic Isotope Effects Semiclassical transition state theory with tunneling correctionsPredicts the change in reaction rate upon isotopic substitution (e.g., H/D). manchester.ac.uk

Computational Design and Virtual Screening of this compound Derivatives for Targeted Functions

Computational design and virtual screening are powerful tools in modern drug discovery and materials science. nih.govnih.gov These methods allow for the rapid in silico evaluation of large libraries of virtual compounds, prioritizing a smaller, more manageable number of candidates for synthesis and experimental testing. Derivatives of this compound could be designed to target specific biological macromolecules, such as enzymes or receptors.

The process begins with the identification of a biological target. For a hypothetical example, let's consider the design of inhibitors for a bacterial enzyme that is crucial for its survival. The first step is to generate a virtual library of this compound derivatives. This can be done by systematically modifying the parent structure, for example, by adding different functional groups to the benzene ring or by creating various amides from the carboxylic acid group.

Next, molecular docking simulations are performed. nih.gov This involves predicting the preferred orientation of each derivative within the active site of the target enzyme and estimating the binding affinity. The binding affinity is often expressed as a docking score, with more negative scores indicating stronger predicted binding.

Compounds with promising docking scores are then subjected to further computational analysis, such as the calculation of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess their drug-likeness. nih.gov Finally, more rigorous methods like molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time. nih.gov

Table 3: Hypothetical Virtual Screening of this compound Derivatives Against a Target Enzyme

Compound IDDerivative Structure (Modification on Benzene Ring)Docking Score (kcal/mol)Predicted Binding Affinity (Kᵢ, nM)Key Interacting Residues
AZS-001(Parent Compound)-5.815,000Arg124, Ser210
AZS-0024-Chloro-7.2850Arg124, Ser210, Phe180
AZS-0035-Nitro-6.53,200Arg124, Tyr98
AZS-0044-Methoxy-6.91,500Arg124, Ser210, Met211
AZS-0054-Trifluoromethyl-7.8250Arg124, Phe180, Leu215

Note: This table is for illustrative purposes only and does not represent actual experimental data. It demonstrates the type of data generated during a virtual screening campaign.

Mechanistic Investigations into the Reactivity and Transformations of Azane;2 Sulfobenzoic Acid

Acid-Base Equilibrium and Proton Transfer Dynamics of Azane;2-sulfobenzoic Acid

The presence of two acidic functional groups, the strongly acidic sulfonic acid group (-SO₃H) and the weakly acidic carboxylic acid group (-COOH), governs the acid-base properties of 2-sulfobenzoic acid. The deprotonation of these groups occurs in a stepwise manner, dictated by their respective acid dissociation constants (pKa).

The speciation of 2-sulfobenzoic acid in an aqueous solution is highly dependent on the pH. The sulfonic acid group is a very strong acid, with a pKa value estimated to be negative, similar to other arylsulfonic acids like benzenesulfonic acid (pKa ≈ -6.5). youtube.com The carboxylic acid group is also acidic, with a pKa expected to be slightly lower than that of benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing nature of the adjacent sulfonate group.

Based on these properties, the molecule can exist in three primary forms in solution:

Fully Protonated (H₂A): At very low pH (pH < 0), both the sulfonic acid and carboxylic acid groups are protonated.

Monoanion (HA⁻): As the pH increases, the highly acidic sulfonic acid group is the first to deprotonate, forming a monoanion. This species is predominant in the acidic pH range.

Dianion (A²⁻): At pH values above the pKa of the carboxylic acid group, this group also deprotonates, resulting in a dianionic species.

The pH-dependent distribution of these species is summarized in the table below.

pH RangeDominant SpeciesStructure
< 0H₂A (Sulfobenzoic Acid)Fully protonated
0 - 3HA⁻ (2-Sulfonylbenzoate)Deprotonated sulfonic acid
> 4A²⁻ (2-Sulfonylbenzoate)Deprotonated sulfonic and carboxylic acids

Tautomerism, the interconversion of structural isomers through proton migration, is not a significant phenomenon for 2-sulfobenzoic acid. wikipedia.org The aromaticity of the benzene (B151609) ring provides substantial stability to the molecule's primary structure, making alternative tautomeric forms, such as those involving the disruption of the π-system, energetically unfavorable.

The kinetics of proton transfer for 2-sulfobenzoic acid are characteristic of its functional groups. Proton transfer reactions for strong acids and carboxylic acids are typically very fast. acs.org

Sulfonic Acid Group: The deprotonation of the sulfonic acid group is extremely rapid, occurring on a timescale characteristic of diffusion-controlled reactions. The protonation of its conjugate base (the sulfonate group) is likewise a very fast process.

Carboxylic Acid Group: The protonation and deprotonation of the carboxylic acid group are also rapid, with proton transfer on-rates for carboxylic acids generally falling in the range of 10⁹ to 10¹² M⁻¹s⁻¹. acs.org The specific rates are pH-dependent and can be influenced by factors such as temperature and the presence of buffers. These kinetic processes can be investigated using techniques like nuclear magnetic resonance (NMR) relaxation studies, which can probe the exchange rates between the protonated and deprotonated states of the carboxyl group. acs.org

Kinetics and Thermodynamics of Reactions Involving this compound

The reactivity of 2-sulfobenzoic acid is influenced by both its functional groups and the aromatic ring. Mechanistic studies focus on determining the rates and energy changes associated with its transformations, such as complexation with metal ions.

A key reaction related to 2-sulfobenzoic acid is its formation via aromatic sulfonation and the reverse reaction, desulfonation. wikipedia.org The sulfonation of benzene is reversible, and the position of the equilibrium depends on the reaction conditions. masterorganicchemistry.com

The rate of a chemical reaction is quantified by the rate constant (k). photophysics.com While specific rate constants for reactions involving 2-sulfobenzoic acid are not extensively documented in readily available literature, the principles of reaction kinetics apply. For instance, in a reaction where 2-sulfobenzoic acid participates, the rate law would take the form: rate = k[C₇H₆O₅S]ⁿ..., where 'n' is the order of the reaction with respect to the acid.

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter in understanding reaction kinetics. solubilityofthings.comwikipedia.org It represents the energy barrier that reactants must overcome to reach the transition state. libretexts.org A reaction's energy profile graphically illustrates the energy changes, showing the relative energies of the reactants, the transition state, and the products. chemguide.co.uk For a process like the coordination of a metal ion to 2-sulfobenzoic acid, the activation energy would be the energy needed to displace solvent molecules and form the initial metal-ligand bond. Catalysts can increase reaction rates by providing an alternative reaction pathway with a lower activation energy. chemguide.co.uk

The following table presents stability constants for complexes formed with a related ligand, illustrating the typical magnitudes of these values.

Metal IonLigandLog K₁Log K₂Reference
Pr(III)1-(3-phenyl-5-hydroxy-4-isoxazolylazo)-4-sulfonic acid7.856.80 ias.ac.in
Nd(III)1-(3-phenyl-5-hydroxy-4-isoxazolylazo)-4-sulfonic acid8.006.95 ias.ac.in
Sm(III)1-(3-phenyl-5-hydroxy-4-isoxazolylazo)-4-sulfonic acid8.257.20 ias.ac.in
Gd(III)1-(3-phenyl-5-hydroxy-4-isoxazolylazo)-4-sulfonic acid8.507.45 ias.ac.in

Note: Data is for an analogous sulfonic acid-containing ligand to demonstrate the principle of metal complex stability constants.

Role of this compound as a Ligand in Coordination Chemistry

With its two oxygen-donating functional groups, 2-sulfobenzoic acid is a versatile ligand in coordination chemistry. The deprotonated carboxylate and sulfonate groups can bind to metal centers, acting as building blocks for discrete metal complexes or extended coordination polymers. iucr.orgiucr.org

Research on similar multifunctional ligands, such as 2-amino-4-sulfobenzoic acid and 2-amino-5-sulfobenzoic acid, has demonstrated the synthesis of coordination polymers with diverse structures and properties. nih.govnih.gov These ligands have been shown to form complexes with transition metals like copper(II) and cadmium(II). iucr.orgiucr.org In these structures, the sulfobenzoate moiety can adopt various coordination modes:

Monodentate: Binding through one oxygen atom of either the carboxylate or sulfonate group.

Bidentate (Chelating): Binding through oxygen atoms from both the carboxylate and sulfonate groups to the same metal center.

Bridging: Connecting two or more metal centers to form one-, two-, or three-dimensional networks.

The incorporation of 2-sulfobenzoic acid as a ligand can lead to the formation of supramolecular architectures with potential applications in areas such as catalysis and materials science. iucr.orgmdpi.com The specific structure of the resulting coordination compound depends on factors like the choice of metal ion, the presence of auxiliary ligands, and the reaction conditions (e.g., pH and solvent). iucr.org

Mechanistic Pathways of Metal-Ion Complex Formation with this compound

The formation of metal complexes with the 2-sulfobenzoate anion is a cornerstone of its chemistry. The anion features two potential donor groups: the carboxylate (-COO⁻) and the sulfonate (-SO₃⁻). The oxygen atoms on these groups possess lone pairs of electrons, enabling them to act as Lewis bases and coordinate to metal ions. hud.ac.uk The formation of these complexes in aqueous solution typically proceeds via a substitution mechanism, where the 2-sulfobenzoate anion displaces solvent molecules, usually water, from the metal's primary coordination sphere. researchgate.netumb.edu

The coordination can occur through several pathways, resulting in complexes with varied structures and properties:

Monodentate Coordination: The ligand binds to the metal center through only one of its functional groups, either the carboxylate or the sulfonate group.

Bidentate Chelation: The ligand coordinates to a single metal center through oxygen atoms from both the carboxylate and sulfonate groups, forming a stable chelate ring. This is often favored due to the thermodynamic stability conferred by the chelate effect. libretexts.org

Bridging Coordination: The ligand links two or more metal centers. For instance, the carboxylate group may bind to one metal ion while the sulfonate group binds to another, leading to the formation of coordination polymers or extended supramolecular networks. nih.govacs.org

The specific coordination mode is influenced by several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the reaction conditions (pH, temperature, and solvent), and the presence of other auxiliary ligands in the coordination sphere. nih.govresearchgate.net For example, studies on structurally similar ligands like 2-amino-4-sulfobenzoic acid have shown the formation of both discrete mononuclear complexes and one-dimensional coordination polymers with copper(II), depending on the presence of an auxiliary ligand like 1,10-phenanthroline. nih.gov The formation mechanism involves the self-assembly of metal ions and the multifunctional organic ligands into ordered structures. nih.gov

Ligand Exchange Reactions and Stability Constants of this compound Complexes

Ligand exchange reactions are fundamental to the behavior of 2-sulfobenzoate complexes in solution. chemguide.co.uklibretexts.org These are equilibrium processes where the sulfobenzoate ligand is substituted by another ligand, or vice-versa. crunchchemistry.co.uk A general example of a ligand exchange reaction involving a metal aqua ion and the 2-sulfobenzoate anion (L²⁻) can be represented as:

[M(H₂O)ₙ]ˣ⁺ + L²⁻ ⇌ [M(H₂O)ₙ₋₁(L)]⁽ˣ⁻²⁾⁺ + H₂O

The stability of the resulting metal complex is quantified by its stability constant (K) or formation constant (β). libretexts.org A high stability constant indicates that the equilibrium lies far to the right, favoring the formation of a stable complex. umb.edu While specific stability constants for 2-sulfobenzoate are not widely reported, data from analogous sulfonate-carboxylate ligands can provide insight. The stability is influenced by factors such as the chelate effect; bidentate chelation by 2-sulfobenzoate would lead to a significant increase in entropy and thus a more stable complex compared to coordination with two separate monodentate ligands. libretexts.org

The table below shows representative stability constants (log K) for related ligands with various metal ions, illustrating the general principles of complex stability.

Metal IonLigandlog K₁log β₂Reference
Fe(III)5-Sulfosalicylic acid14.625.1
Cu(II)5-Sulfosalicylic acid9.716.8General Data
Al(III)5-Sulfosalicylic acid12.522.0General Data
Cu(II)1,2-diaminoethane (en)10.720.0 libretexts.org

Electrophilic and Nucleophilic Reactivity Profiles of this compound

The reactivity of this compound is dictated by the functional groups on the 2-sulfobenzoate anion and the properties of the ammonium (B1175870) cation.

Nucleophilic Reactivity: The 2-sulfobenzoate anion is inherently nucleophilic due to the lone pairs of electrons on the oxygen atoms of the carboxylate and sulfonate groups. masterorganicchemistry.com These sites can attack electrophilic centers. For instance, the carboxylate group can react with alkyl halides or other alkylating agents, although this is less common than the acid-catalyzed esterification of the parent carboxylic acid. wikipedia.org The sulfur atom in thiols and related compounds is known to be highly nucleophilic, and while the sulfur in the sulfonate group is electron-poor, the oxygen atoms are nucleophilic. libretexts.org The ammonium cation itself is not nucleophilic, but it exists in equilibrium with ammonia (B1221849) (azane), a potent nucleophile that readily participates in reactions such as acylation to form amides. youtube.comlibretexts.org

Electrophilic Reactivity: The aromatic ring of 2-sulfobenzoic acid is strongly deactivated towards electrophilic aromatic substitution. Both the carboxylic acid/carboxylate and the sulfonic acid/sulfonate groups are powerful electron-withdrawing groups, which reduce the electron density of the benzene ring, making it less susceptible to attack by electrophiles. wikipedia.org Any electrophilic substitution that does occur would be directed to the meta-positions relative to the existing substituents (i.e., positions 4 and 6).

Substituent Effects on Reactivity in this compound Scaffolds

The introduction of additional substituents onto the benzene ring of the 2-sulfobenzoate scaffold significantly modifies its reactivity profile. The effect of a substituent is primarily determined by its electronic properties—whether it is an electron-donating group (EDG) or an electron-withdrawing group (EWG). researchgate.net

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or additional sulfonic acid groups further deactivate the aromatic ring towards electrophilic attack. They also increase the acidity of the parent carboxylic acid by stabilizing the negative charge of the conjugate base through inductive and/or resonance effects. nih.gov

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), hydroxyl (-OH), or alkyl (-R) groups activate the aromatic ring towards electrophilic substitution, although the ring remains relatively deactivated by the two original EWGs. These groups decrease the acidity of the parent carboxylic acid by destabilizing the conjugate base. researchgate.net

The following table summarizes the expected effects of various substituents on the key reactive properties of the 2-sulfobenzoic acid scaffold.

Substituent TypeExampleEffect on Ring (Electrophilic Attack)Effect on Acidity (of parent COOH)Effect on Nucleophilicity (of COO⁻)
Strong EWG-NO₂Strong DeactivationIncreaseDecrease
Moderate EWG-ClDeactivationIncreaseDecrease
Weak EDG-CH₃Weak ActivationDecreaseIncrease
Strong EDG-NH₂ActivationDecreaseIncrease

These substituent effects can be quantitatively analyzed using principles like the Hammett equation, which correlates reaction rates and equilibrium constants with parameters that describe the electronic effect of each substituent. researchgate.netnih.gov

Electron Transfer Mechanisms Involving this compound

Electron transfer (ET) processes involving 2-sulfobenzoic acid can occur through several mechanisms, particularly when it is part of a metal complex. The aromatic system and the functional groups can potentially participate in redox reactions.

Outer-Sphere Electron Transfer: In this mechanism, an electron is transferred from a reductant to an oxidant without any change in the coordination sphere of the metal complex. The 2-sulfobenzoate ligand would not be directly involved in bridging the two reacting species, but its electronic properties (transmitted through the metal-ligand bonds) would influence the redox potential of the complex and thus the rate of electron transfer. umb.edu

Inner-Sphere Electron Transfer: This mechanism requires the 2-sulfobenzoate ligand to act as a bridge between two metal centers, one being oxidized and the other reduced. The ligand facilitates the transfer of an electron through its conjugated system. For this to occur, one of the reacting complexes must be labile to allow the formation of the bridged intermediate. umb.edu The carboxylate and sulfonate groups are both capable of acting as bridging ligands.

The aromatic ring itself is generally redox-inactive under mild conditions. Reduction of the benzene ring requires potent reducing agents, while its oxidation is difficult due to the deactivating nature of the substituents. The sulfur atom in the sulfonate group is in its highest oxidation state (+6) and is typically not reducible under common chemical conditions. Therefore, the most significant role of 2-sulfobenzoate in electron transfer reactions is likely as a ligand mediating the redox chemistry of a coordinated metal center. confex.com

Advanced Applications of Azane;2 Sulfobenzoic Acid in Materials Science and Catalysis

Incorporation of Azane;2-sulfobenzoic Acid into Metal-Organic Frameworks (MOFs) and Coordination Polymers.nih.govnih.gov

The bifunctional nature of the 2-sulfobenzoate anion, derived from this compound, makes it an attractive ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. The presence of both a carboxylate and a sulfonate group allows for versatile coordination modes with metal centers, leading to the formation of diverse and stable structural motifs.

Design and Synthesis of MOFs with this compound as a Ligand

The design of MOFs using 2-sulfobenzoic acid as a ligand is predicated on the ability of its anionic form to bridge metal ions, forming extended porous networks. The synthesis of such materials typically involves solvothermal or hydrothermal methods, where a salt of the desired metal ion is reacted with the ammonium (B1175870) salt of 2-sulfobenzoic acid in a suitable solvent.

For instance, the reaction of copper(II) salts with a related compound, 2-amino-4-sulfobenzoic acid, has been shown to yield supramolecular coordination polymers with interesting structural features, including one-dimensional chains and three-dimensional networks. nih.gov While direct synthesis using this compound is less commonly reported, the principles of MOF construction with sulfonated benzoic acid derivatives are well-established. The choice of metal ion, solvent system, and reaction conditions (temperature and pressure) plays a crucial role in determining the final topology and properties of the resulting framework. nih.gov

The sulfonate group, being a weaker coordinating agent than the carboxylate, can sometimes remain uncoordinated or "dangling" within the pores of the MOF. atlasofscience.org This feature can be intentionally exploited to impart specific functionalities to the material, such as enhanced proton conductivity. atlasofscience.org The synthesis of a robust sulfonate-based MOF with missing metal-linker connectivity has been demonstrated to enhance proton conductivity, a property valuable in fuel cell technology. atlasofscience.org

Below is a table summarizing the synthesis of a coordination polymer using a derivative of 2-sulfobenzoic acid:

Metal IonLigandAuxiliary LigandSynthesis ConditionsResulting StructureReference
Copper(II)2-amino-4-sulfobenzoic acid1,10-phenanthrolineAmbient conditionsSupramolecular coordination polymer nih.gov

Catalytic Activity of this compound-Functionalized MOFs

MOFs functionalized with sulfonic acid groups, which can be derived from ligands like 2-sulfobenzoic acid, exhibit significant potential as solid acid catalysts. The sulfonic acid moieties within the porous framework can act as Brønsted acid sites, catalyzing a variety of organic transformations.

One area of notable application is in esterification reactions. The acidic sites within the MOF can protonate the carbonyl oxygen of a carboxylic acid, activating it for nucleophilic attack by an alcohol. The porous nature of the MOF allows for the diffusion of reactants to the active sites and the diffusion of products out of the framework.

Furthermore, sulfonic acid-modified MOFs have demonstrated excellent performance as heterogeneous bifunctional catalysts for reactions such as ethylene (B1197577) oligomerization. rsc.org In these systems, the metal nodes of the MOF can act as Lewis acid sites, while the sulfonic acid groups provide Brønsted acidity, leading to enhanced catalytic activity and selectivity compared to the unmodified MOF. rsc.org The catalytic performance can be tuned by controlling the density of the sulfonic acid groups within the framework.

The following table presents data on the catalytic performance of a sulfonic acid-functionalized MOF in a model reaction:

CatalystReactionKey FindingsReference
Sulfonic acid-modified MIL-101(Cr)Ethylene oligomerizationTenfold increase in activity compared to unmodified MOF; C8 selectivity greater than 70.32%. rsc.org rsc.org
Sulfonate-based MOFCO2 Capture and ConversionEfficient and recyclable heterogeneous catalyst for CO2 fixation to form cyclic carbonates under ambient conditions. acs.org acs.org

This compound as a Constituent in Advanced Polymer Systems.semanticscholar.org

The incorporation of 2-sulfobenzoic acid moieties into polymer structures offers a powerful method for tailoring their properties for specific applications. This can be achieved either through the polymerization of monomers containing this functional group or by the post-polymerization functionalization of existing polymers.

Polymerization Mechanisms Involving this compound Monomers or Initiators

While the direct use of this compound as a monomer in common polymerization reactions such as radical or condensation polymerization is not extensively documented, the principles of polymer chemistry allow for its potential use. For instance, a derivative of 2-sulfobenzoic acid could be synthesized with a polymerizable group, such as a vinyl or acrylic moiety. This functionalized monomer could then undergo polymerization to yield a polymer with pendant sulfobenzoic acid groups.

Alternatively, the acidic nature of the sulfonic acid group could potentially be utilized to initiate certain types of polymerization. For example, in cationic polymerization, a strong acid is required to generate the initiating carbocation. However, the use of this compound as a direct initiator is not a widely reported method. rsc.org

A more common approach to incorporating sulfonic acid groups is through the polymerization of other sulfonated monomers. For example, the polymerization of aromatic hydroxy acids followed by sulfonation is a known method to produce polymers with sulfonic acid functionality. nih.gov

Functionalization of Polymers with this compound for Tailored Properties

A highly effective method for incorporating 2-sulfobenzoic acid into polymers is through the post-polymerization functionalization of hydroxyl-containing polymers using 2-sulfobenzoic acid cyclic anhydride (B1165640). atlasofscience.orgsemanticscholar.org This reaction is a facile and efficient way to introduce strongly acidic sulfonate groups onto a polymer backbone under mild conditions. manchester.ac.uk

This esterification reaction proceeds via the nucleophilic attack of the hydroxyl groups of the polymer on the carbonyl carbon of the anhydride ring. The reaction is typically base-catalyzed, with pyridine (B92270) or triethylamine (B128534) often used as the catalyst and solvent. semanticscholar.org This method has been successfully applied to a range of hydroxylated polymers, including those prepared by controlled radical polymerization techniques like atom transfer radical polymerization (ATRP), yielding well-defined polymers with tailored properties. manchester.ac.uk

The introduction of these sulfonate groups can dramatically alter the properties of the polymer, imparting characteristics such as:

Increased hydrophilicity and water solubility.

Enhanced proton conductivity, making them suitable for applications in fuel cell membranes. semanticscholar.org

pH-insensitivity, as the sulfonate group is a strong acid. semanticscholar.org

Ability to form polyelectrolyte complexes. manchester.ac.uk

The table below details the esterification of a hydroxylated polymer with 2-sulfobenzoic acid cyclic anhydride:

Precursor PolymerFunctionalizing AgentReaction ConditionsResulting Polymer PropertiesReference
Poly(2-hydroxypropyl methacrylate) (PHPMA)2-Sulfobenzoic acid cyclic anhydride (SBA)Pyridine or THF with TEA, 20-66°CStrong acid homopolymer with low polydispersity atlasofscience.orgsemanticscholar.org

Heterogeneous and Homogeneous Catalysis Mediated by this compound Derived Systems.purdue.eduwiley.com

Catalytic systems derived from this compound can be broadly classified as either heterogeneous, where the catalyst is in a different phase from the reactants, or homogeneous, where the catalyst and reactants are in the same phase. rsc.org

Heterogeneous Catalysis

Solid materials functionalized with sulfonic acid groups derived from 2-sulfobenzoic acid are effective heterogeneous catalysts. As discussed in the context of MOFs, the sulfonic acid groups provide Brønsted acid sites that can catalyze a range of reactions.

Another approach involves the sulfonation of organic polymers to create solid acid catalysts. For example, a pseudo-homogeneous catalyst, named Oligocat, has been developed through the mass polymerization of aromatic acids followed by sulfonation. nih.gov This catalyst was found to be effective for biodiesel production. nih.gov The catalyst acts as a homogeneous catalyst initially, providing good mass transfer, and then migrates to the glycerol (B35011) phase, allowing for easy separation. nih.gov

The key advantages of using such heterogeneous catalysts include ease of separation from the reaction mixture, potential for recycling and reuse, and often enhanced stability under reaction conditions. mdpi.com

The following table provides an example of a heterogeneous catalyst derived from a sulfonated polymer:

Catalyst SystemReaction CatalyzedKey FeaturesReference
Sulfonated poly(hydroxybenzoic acid) (Oligocat)Biodiesel production (transesterification)Acts as a pseudo-homogeneous catalyst, easy separation and recovery. nih.gov nih.gov
Starbon®-supported sulfonic acidEsterifications, aromatic amidations, and acylationsHigh conversion yields, effective in aqueous media. starbons.com starbons.com

Homogeneous Catalysis

In homogeneous catalysis, metal complexes of 2-sulfobenzoic acid can be employed as catalysts. The sulfonate and carboxylate groups can coordinate to a metal center, and the resulting complex can exhibit catalytic activity in various organic transformations. uab.cat

The solubility of such complexes in the reaction medium allows for high activity and selectivity, as the catalytic sites are readily accessible to the reactant molecules. The electronic and steric properties of the 2-sulfobenzoic acid ligand can be tuned to modulate the reactivity of the metal center.

While specific examples of homogeneous catalysis using complexes solely derived from this compound are not abundant in the literature, the broader field of catalysis with transition metal complexes containing sulfur-containing ligands is well-established. uab.cat These complexes have been shown to be active in a variety of reactions, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. purdue.edu

Acid-Catalyzed Reactions Using this compound or its Derivatives

While mineral acids like sulfuric acid are effective catalysts, their corrosive nature and the difficulty in separating them from reaction mixtures have driven research towards solid acid catalysts. Materials functionalized with sulfonic acid groups, conceptually similar to 2-sulfobenzoic acid, have emerged as highly effective and reusable heterogeneous catalysts.

The catalytic activity of these materials stems from the Brønsted acidity of the sulfonic acid (-SO₃H) group. This group readily donates a proton to activate substrates in various organic transformations. Research has demonstrated the utility of arenesulfonic-modified materials in catalyzing the esterification of fatty acids with methanol (B129727) to produce methylesters. mdpi.com Similarly, metal-organic frameworks (MOFs) functionalized with sulfonic acid groups have shown high catalytic activity in the esterification of acetic acid with n-butanol, with performance comparable to commercial catalysts like Amberlyst-15. hkust.edu.hk

The general mechanism for an acid-catalyzed esterification (Fischer esterification) involves the protonation of the carbonyl oxygen of the carboxylic acid by the sulfonic acid catalyst. This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Subsequent dehydration yields the ester product and regenerates the catalyst.

Beyond heterogeneous catalysis, derivatives of 2-sulfobenzoic acid, such as 2-sulfobenzoic acid cyclic anhydride, are employed to build functional polymers. This anhydride reacts with hydroxylated polymers in a base-catalyzed esterification to introduce sulfonate groups into the polymer backbone. semanticscholar.org This process creates a strong polyacid, embedding pH-insensitive acidic sites directly into the material, which can be crucial for applications requiring stable acidic properties in aqueous environments. semanticscholar.org

Ligand Design for Organocatalysis Utilizing this compound Scaffolds

The rigid structure of the 2-sulfobenzoic acid scaffold is an ideal starting point for the synthesis of chiral ligands used in asymmetric organocatalysis. Ligands containing chiral 2-oxazoline rings are particularly valued due to their effectiveness in a wide range of catalytic transformations. wikipedia.org The stereocenter, typically derived from an inexpensive and optically pure amino acid, is positioned adjacent to the coordinating nitrogen atom, allowing it to effectively influence the selectivity at a metal center. wikipedia.org

A robust synthetic route has been developed to create libraries of novel oxazoline (B21484) sulfonic acid ligands starting from 2-sulfobenzoic acid cyclic anhydride. core.ac.ukmaynoothuniversity.ie The synthesis involves the reaction of the anhydride with a chiral N-protected α-amino alcohol. This reaction proceeds through a zwitterionic ester intermediate. maynoothuniversity.ieresearchgate.net Subsequent dehydration of this intermediate yields the desired zwitterionic oxazoline sulfonic acid derivative. maynoothuniversity.ieresearchgate.net This method allows for the generation of molecular diversity, as different amino alcohols can be used to create a variety of ligands with distinct steric and electronic properties. maynoothuniversity.ie

These bidentate N,O-ligands have been shown to successfully coordinate with metal centers, such as copper(II) and palladium(II), to form well-defined complexes. maynoothuniversity.ie The formation of these metal complexes is a critical step, confirming their potential for use in asymmetric catalysis where controlling the three-dimensional arrangement around a metal center is key to achieving high enantioselectivity. core.ac.ukmaynoothuniversity.ie

Table 1: Examples of Chiral Oxazoline Sulfonic Acid Ligands Derived from 2-Sulfobenzoic Acid Anhydride and Chiral Amino Alcohols. core.ac.ukmaynoothuniversity.ie
Amino Alcohol PrecursorResulting Ligand (R¹ Group)Chemical Name of LigandMolecular Formula of ZwitterionMelting Point (°C)
L-ValinolIsopropyl (iPr)2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)benzenesulfonic acidC₁₂H₁₅NO₄S226-227
L-LeucinolIsobutyl (iBu)2-((S)-4-Isobutyl-4,5-dihydrooxazol-2-yl)benzenesulfonic acidC₁₃H₁₇NO₄S201-202
L-tert-Leucinoltert-Butyl (tBu)2-((S)-4-tert-Butyl-4,5-dihydrooxazol-2-yl)benzenesulfonic acidC₁₃H₁₇NO₄S280-282
L-PhenylalaninolBenzyl (CH₂Ph)2-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)benzenesulfonic acidC₁₆H₁₅NO₄S248-250

Utilization of this compound in Advanced Separation Technologies

The presence of both a hard carboxylate and a softer sulfonate functional group makes 2-sulfobenzoic acid and its derivatives effective agents for the separation of metal ions, particularly toxic heavy metals, from aqueous solutions.

Chelation and Adsorption Mechanisms for Heavy Metal Removal

Heavy metal contamination is a significant environmental concern, and adsorption and chelation are primary methods for remediation. nih.gov this compound is well-suited for these roles due to its molecular structure. The term "chelation" refers to the formation of two or more coordination bonds between an organic molecule (the chelating agent) and a central metal ion, forming a stable, ring-like structure called a chelate. nih.govmdpi.com

The 2-sulfobenzoic acid molecule contains oxygen donor atoms in both its carboxylate (-COO⁻) and sulfonate (-SO₃⁻) groups. These groups can act as ligands, binding to a positively charged heavy metal ion (e.g., Pb²⁺, Cd²⁺, Cu²⁺) to form a stable metal complex. biosynth.com This process effectively sequesters the toxic metal ion from the solution. nih.gov An ideal chelator should have high water solubility to ensure the resulting metal complex remains dissolved and can be easily flushed from a system. nih.gov The highly polar sulfonic acid group imparts excellent water solubility to both the free ligand and its metal chelates.

The effectiveness of an adsorbent material for heavy metal removal is often evaluated using adsorption isotherm models, such as the Langmuir and Freundlich models. mdpi.commdpi.com

Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. mdpi.com

Freundlich Isotherm: An empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. mdpi.com

By functionalizing solid supports like silica (B1680970), polymers, or agricultural waste with 2-sulfobenzoic acid, it is possible to create solid adsorbents that combine the binding capability of the molecule with the practical advantages of a heterogeneous system. The primary adsorption mechanisms would include:

Ion Exchange: Cations from the solution (e.g., heavy metals) are exchanged for protons on the sulfonic and carboxylic acid groups. nih.gov

Complexation/Chelation: The surface-bound functional groups form coordinate bonds with the metal ions. mdpi.com

Electrostatic Attraction: The negatively charged sulfonate and carboxylate groups attract positively charged metal ions. mdpi.com

Selective Separation Processes Employing this compound Derivatives

Building on the principles of chelation and ion exchange, derivatives of 2-sulfobenzoic acid can be engineered into materials for the selective separation of one metal ion from another. This is crucial in hydrometallurgy for purifying metals and in waste treatment for targeting specific high-toxicity metals.

Ion-Exchange Resins: A primary application is the creation of ion-exchange resins. By copolymerizing a derivative of 2-sulfobenzoic acid with a polymer backbone (e.g., styrene-divinylbenzene), a solid resin with pendant sulfonic and carboxylic acid groups can be synthesized. Strong acid cation exchange resins, which are highly effective for heavy metal removal, commonly use sulfonic acid as the functional group. nih.gov The selectivity of such a resin for different metal ions is determined by factors including the hydration radii of the ions, their charge, and their specific affinity for the functional groups on the resin. The bifunctional nature of a 2-sulfobenzoic acid-based resin could offer unique selectivity profiles compared to traditional monosubstituted resins. scholaris.ca

Liquid-Liquid Extraction: In liquid-liquid (or solvent) extraction, a chelating agent is used to transfer a metal ion from an aqueous phase to an immiscible organic phase. iosrjournals.orgnih.gov By designing derivatives of 2-sulfobenzoic acid with long alkyl chains, its solubility can be shifted towards an organic phase. Such a derivative would reside at the aqueous-organic interface, selectively binding metal ions from the aqueous phase and pulling the resulting neutral complex into the organic phase. The separation of different metals can be achieved by carefully controlling experimental conditions like the pH of the aqueous phase, as the formation of metal-ligand complexes is often highly pH-dependent. researchgate.net This allows for the sequential and selective extraction of different metal ions from a complex mixture.

Environmental Chemistry and Mechanistic Degradation Pathways of Azane;2 Sulfobenzoic Acid

Photolytic Degradation Mechanisms of Azane;2-sulfobenzoic Acid in Aquatic Environments

Direct photolysis of aromatic compounds often involves reactions such as hydroxylation, decarboxylation, and cleavage of the aromatic ring. For instance, the photodegradation of 2-phenylbenzimidazole-5-sulfonic acid has been shown to proceed via desulfonation and cleavage of the benzimidazole ring researchgate.net. It is plausible that the photolytic degradation of 2-sulfobenzoic acid could lead to the formation of hydroxylated intermediates. The presence of the sulfonic acid group may also lead to desulfonation, yielding benzoic acid, which can be further degraded.

Indirect photolysis, mediated by reactive oxygen species such as hydroxyl radicals (•OH), is another significant degradation pathway in natural waters mdpi.com. These highly reactive species can attack the aromatic ring, leading to a variety of oxidation products. Studies on related compounds suggest that this can be a primary mechanism for the environmental transformation of aromatic acids nih.gov.

Table 1: Plausible Photodegradation Intermediates of 2-Sulfobenzoic Acid

Intermediate Compound Potential Formation Pathway
Hydroxysulfobenzoic acids Direct photolysis or reaction with hydroxyl radicals
Benzoic acid Desulfonation
Catechol Decarboxylation and hydroxylation

The quantum yield is a measure of the efficiency of a photochemical process, representing the number of molecules transformed per photon absorbed. There are currently no published quantum yield studies specifically for this compound. However, research on other aromatic compounds, such as 2-phenylbenzimidazole-5-sulfonic acid, has reported quantum yields in the order of 10⁻⁴, indicating a relatively slow direct photolysis rate under environmental conditions researchgate.net. The actual photoreactivity of this compound in the environment would depend on various factors, including water chemistry, the presence of photosensitizing substances like dissolved organic matter, and the intensity of solar radiation.

Microbial Transformation Pathways of this compound: A Mechanistic Perspective

Microbial biotransformation is a critical process in the environmental degradation of many organic compounds. The biodegradation of this compound would involve the metabolic activities of microorganisms capable of utilizing either the ammonium (B1175870) or the 2-sulfobenzoate component as a source of nutrients or energy.

While specific studies on the isolation of microbial strains that degrade this compound are limited, research has identified bacteria capable of degrading related sulfonated aromatic compounds. For example, a strain of Variovorax sp. has been shown to degrade 2,2′-dithiodibenzoic acid and also utilize 2-sulfobenzoic acid nih.gov. Additionally, studies on the biodegradation of chlorobenzoic acids have isolated various bacterial species, such as Pseudomonas and Aeromonas, that can cleave the aromatic ring jbarbiomed.comnih.gov. It is likely that similar microbial consortia present in soil and water could mediate the degradation of 2-sulfobenzoic acid.

The enzymatic degradation of aromatic compounds typically proceeds through initial activation of the aromatic ring, often by dioxygenase enzymes, followed by ring cleavage. For chlorinated benzoates, 2-halobenzoate-1,2-dioxygenase catalyzes the initial step, leading to the formation of catechols researchgate.net. A similar pathway can be postulated for 2-sulfobenzoic acid, where a dioxygenase would convert it to a dihydroxy-sulfobenzoic acid intermediate, which would then undergo further degradation. The sulfonate group may be removed by specific desulfonating enzymes, releasing sulfite that can be utilized by the microorganism.

Table 2: Potential Enzymes Involved in 2-Sulfobenzoic Acid Biodegradation

Enzyme Class Proposed Role
Dioxygenases Initial hydroxylation of the aromatic ring
Dehydrogenases Further oxidation of intermediates
Desulfonating enzymes Cleavage of the carbon-sulfur bond to release sulfite

Sorption and Transport Phenomena of this compound in Geochemical Systems

The transport of this compound in soil and sediment is influenced by sorption processes, which are controlled by the properties of the compound and the geochemical characteristics of the surrounding matrix. As a salt, the compound will dissociate in water into ammonium (NH₄⁺) and 2-sulfobenzoate anions.

The ammonium cation is known to adsorb to negatively charged soil components such as clay minerals and organic matter through cation exchange mdpi.comjeeng.net. The extent of ammonium sorption is dependent on the soil's cation exchange capacity (CEC), clay content, and organic matter content frontiersin.org. The sorption of ammonium generally follows established kinetic models, with an initial rapid phase followed by a slower equilibration frontiersin.org.

The 2-sulfobenzoate anion, being negatively charged, is expected to be more mobile in most soils, as soil surfaces are typically also negatively charged, leading to electrostatic repulsion. However, some sorption to positively charged sites on minerals like iron and aluminum oxides may occur, particularly in acidic soils. The high water solubility of 2-sulfobenzoic acid suggests that it has the potential for significant mobility in the subsurface environment, which could lead to leaching into groundwater fishersci.com.

Table 3: Factors Influencing the Sorption and Transport of this compound Components

Component Key Geochemical Factors Expected Mobility
Azane (Ammonium, NH₄⁺) Cation Exchange Capacity (CEC), clay content, organic matter content, soil pH Low to moderate, depending on soil type

Analytical Methodologies for Trace Detection and Quantification of Azane;2 Sulfobenzoic Acid in Complex Matrices Non Biological

Development of Hyphenated Chromatographic Techniques for Azane;2-sulfobenzoic Acid Analysis

Hyphenated chromatography, which combines the separation power of chromatography with the detection capabilities of mass spectrometry, stands as a cornerstone for the analysis of complex mixtures. lcms.cz For a polar compound like 2-sulfobenzoic acid, both liquid and gas chromatography approaches have been developed, each with specific requirements for sample preparation and analysis.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is arguably the most powerful technique for the direct analysis of polar, non-volatile compounds like 2-sulfobenzoic acid in aqueous matrices. future4200.com This method offers exceptional sensitivity and selectivity, allowing for quantification at trace levels.

The typical LC-MS/MS workflow involves separation via liquid chromatography, followed by ionization of the target analyte and its subsequent detection by a tandem mass spectrometer. Reversed-phase chromatography is commonly employed, using a C18 column with a mobile phase consisting of an aqueous component (like water with a formic acid modifier) and an organic component (such as acetonitrile (B52724) or methanol).

Ionization is most effectively achieved using electrospray ionization (ESI) in the negative ion mode, which readily deprotonates the acidic functional groups of the 2-sulfobenzoate molecule to form the [M-H]⁻ anion.

For highly selective and sensitive quantification, the tandem mass spectrometer is operated in the Selected Reaction Monitoring (SRM) mode. researchgate.net In this mode, the precursor ion (the deprotonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and matrix interference, which is crucial for complex sample analysis. researchgate.net Methods for related sulfonated aromatic compounds have achieved detection limits in the low nanogram-per-liter (ng/L) range in environmental water samples. nih.gov

ParameterTypical Condition/SettingPurpose
ChromatographyReversed-Phase HPLCSeparates the analyte from other matrix components.
ColumnC18 (e.g., 100 mm x 2.1 mm, 2.6 µm)Stationary phase for retaining and separating polar compounds.
Mobile PhaseGradient of Water (0.1% Formic Acid) and AcetonitrileElutes the analyte from the column.
Ionization SourceElectrospray Ionization (ESI), Negative ModeGenerates the [M-H]⁻ precursor ion for mass analysis.
MS/MS ModeSelected Reaction Monitoring (SRM)Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Precursor Ion (Q1)m/z 200.0 (for the 2-sulfobenzoic acid anion)Selects the deprotonated molecule of interest.
Product Ion (Q3)Specific fragment ions (e.g., m/z 80 [SO₃]⁻ or m/z 120 [C₆H₄CO₂]⁻)Confirms the identity of the analyte and enables quantification.

Gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution but is unsuitable for the direct analysis of non-volatile and highly polar compounds like 2-sulfobenzoic acid. To make the analyte amenable to GC analysis, a chemical derivatization step is mandatory. sigmaaldrich.com This process converts the polar functional groups (carboxylic and sulfonic acids) into less polar, more volatile derivatives.

Common derivatization strategies involve esterification or silylation.

Esterification: This process converts the acidic protons into ester groups. Reagents such as diazomethane (B1218177) or alcohols (e.g., methanol) in the presence of a catalyst (e.g., BF₃) can be used to form the corresponding methyl esters. This approach effectively reduces the polarity and increases the volatility of the analyte.

Silylation: Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with active hydrogens in the molecule to replace them with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This is a common and effective method for derivatizing both carboxylic and sulfonic acids, yielding a volatile derivative suitable for GC-MS analysis.

The choice of derivatization reagent depends on factors such as reaction efficiency, potential for side-product formation, and stability of the resulting derivative. sigmaaldrich.com Optimization of reaction conditions, including temperature and time, is crucial to ensure the reaction proceeds to completion for accurate quantification. sigmaaldrich.com

Derivatization MethodReagentAdvantagesConsiderations
Esterification (Methylation)Diazomethane or BF₃/Methanol (B129727)Forms stable methyl ester derivatives.Diazomethane is highly toxic and explosive. Reaction conditions may need to be harsh.
SilylationBSTFA + TMCSReacts with both acid groups; reactions are often rapid and quantitative.Derivatives can be sensitive to moisture; optimization of time and temperature is required. sigmaaldrich.com

Electrochemical Sensing Strategies for this compound

Electrochemical sensors offer a promising alternative to chromatographic methods, providing rapid, cost-effective, and portable analysis platforms. mdpi.com The development of these sensors for 2-sulfobenzoic acid focuses on creating sensitive and selective electrode surfaces that can interact with the target analyte.

Standard electrodes, such as glassy carbon electrodes (GCE), often exhibit poor sensitivity and can be prone to surface fouling when analyzing complex samples. To overcome these limitations, the electrode surface is modified with nanomaterials or polymers to enhance its electrochemical performance. nih.gov

Carbon Nanomaterials: Materials like multi-walled carbon nanotubes (MWCNTs) and graphene are frequently used to modify electrodes. mdpi.com Their high electrical conductivity and large surface-to-volume ratio significantly increase the effective surface area of the electrode, leading to an amplification of the electrochemical signal. mdpi.com

Conductive Polymers: Electropolymerization of monomers like p-aminobenzoic acid or pyrrole (B145914) onto the electrode surface creates a conductive film that can facilitate electron transfer and, in some cases, selectively preconcentrate the analyte of interest. nih.govmdpi.com

Metal/Metal Oxide Nanoparticles: Incorporating nanoparticles of gold, platinum, or various metal oxides (e.g., SnO₂, MoS₂) can introduce electrocatalytic properties to the electrode surface. mdpi.commdpi.com These materials can lower the overpotential required for the redox reaction of the target analyte, thereby improving the sensitivity and selectivity of the detection.

These modifications aim to increase the rate of electron transfer and the number of active sites on the electrode surface, resulting in a more sensitive and robust sensor for 2-sulfobenzoic acid. mdpi.com

Voltammetric techniques are commonly employed for the electrochemical detection of electroactive species. These methods involve applying a potential to the working electrode and measuring the resulting current, which is proportional to the analyte's concentration.

Cyclic Voltammetry (CV): This technique is typically used for initial characterization to study the electrochemical behavior of 2-sulfobenzoic acid at the modified electrode. It provides information on the redox potentials and the reversibility of the electrochemical process. nih.gov

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV): For quantitative analysis, DPV and SWV are preferred due to their superior sensitivity and effective discrimination against background charging currents. ub.edu In these techniques, the potential is applied as a series of pulses, and the current is sampled just before and at the end of each pulse. The difference in current is plotted against the potential, resulting in well-defined peaks whose height is directly proportional to the analyte concentration. ub.edu A calibration curve is constructed by measuring the peak currents for a series of standard solutions, which is then used to determine the concentration in an unknown sample.

TechniquePrimary UseKey Feature
Cyclic Voltammetry (CV)Qualitative CharacterizationInvestigates redox behavior and reaction mechanisms. nih.gov
Differential Pulse Voltammetry (DPV)Quantitative AnalysisHigh sensitivity due to minimization of background current. ub.edu
Square-Wave Voltammetry (SWV)Quantitative AnalysisOffers very high scan rates and excellent sensitivity.

Emerging Research Paradigms and Future Outlook for Azane;2 Sulfobenzoic Acid Chemistry

Integration of Artificial Intelligence and Machine Learning in Azane;2-sulfobenzoic Acid Research

Predictive Modeling for Synthesis and Reactivity

For a compound like this compound, these models can predict key synthesis parameters. By inputting starting materials, such as 2-sulfobenzoic acid and ammonia (B1221849) or its precursors, along with a range of variables, an AI model can predict outcomes like product yield, purity, and the formation of potential by-products. This approach minimizes the need for extensive, time-consuming, and resource-intensive trial-and-error experimentation in the laboratory. mdpi.com For instance, a model could optimize the hydrothermal synthesis of its coordination complexes by predicting the ideal temperature, pressure, and reactant concentrations.

Below is a conceptual data table illustrating the parameters an ML model might use for predicting the synthesis of this compound.

Table 1: Conceptual Machine Learning Model Parameters for this compound Synthesis

Input Parameters Data Type Example Value Predicted Outputs
Reactant A SMILES String C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O Reaction Yield (%)
Reactant B SMILES String N Product Purity (%)
Solvent Categorical Water By-product Formation
Temperature (°C) Numerical 80 Optimal Reaction Time (h)

Data-Driven Discovery of Novel this compound Applications

Beyond synthesis, AI and ML are powerful tools for discovering new applications for existing molecules. mdpi.com By analyzing the structural features of this compound—specifically its aromatic ring, carboxylic acid group, and sulfonic acid group—machine learning models can screen it against vast virtual libraries of biological targets or material properties. nih.gov This process, known as virtual screening, can identify potential uses in fields like medicine and materials science.

For example, given that various benzoic acid derivatives have shown potential as anticancer agents, an AI model could predict the interaction of novel 2-sulfobenzoic acid derivatives with specific biological targets, such as enzymes or receptors implicated in cancer pathways. researchgate.netpreprints.org This data-driven approach can prioritize the synthesis of compounds with the highest probability of success, accelerating the drug discovery pipeline. researchgate.net Similarly, models could predict the properties of coordination polymers formed with 2-sulfobenzoic acid, identifying candidates with desirable electronic or catalytic properties. nih.gov

Sustainable Synthesis and Circular Economy Approaches for this compound

The principles of green chemistry and the circular economy are increasingly guiding the chemical industry toward more sustainable practices. This involves designing processes that minimize waste, use renewable resources, and recycle valuable components.

Valorization of By-products in this compound Production

This compound is closely related to the production of saccharin (B28170), a well-known artificial sweetener. uobaghdad.edu.iq The synthesis and subsequent hydrolysis of saccharin can result in by-product streams containing 2-sulfobenzoic acid and 2-sulfamoylbenzoic acid. In a circular economy model, these are not considered waste but rather valuable resources for valorization. mdpi.comresearchgate.net

Closed-Loop Recycling and Regeneration of this compound Catalysts

The sulfonic acid group in 2-sulfobenzoic acid is a key functional group used in acid catalysis. When anchored to solid supports like silica (B1680970) or carbon-based materials, sulfonic acids serve as highly effective and recyclable solid acid catalysts. mdpi.comaurak.ac.ae These heterogeneous catalysts are preferable to homogeneous catalysts like sulfuric acid because they can be easily filtered and removed from the reaction mixture, simplifying product purification and allowing for catalyst reuse. nih.govveolianorthamerica.com

Research has demonstrated that sulfonic acid-functionalized catalysts can be used for multiple reaction cycles with minimal loss of activity. rsc.org For example, a carbon-based solid acid catalyst derived from waste newspaper showed stable performance for five cycles in the hydrolysis of cellulose. rsc.org While deactivation can occur, often through the leaching of acidic groups, regeneration protocols can often restore catalytic function, extending the material's lifespan and enhancing process sustainability. mdpi.comaurak.ac.ae

Table 2: Reusability of Representative Sulfonic Acid-Functionalized Catalysts

Catalyst Type Support Material Reaction Catalyzed Number of Cycles Final Yield/Conversion
Propylsulfonic Acid Mesoporous Silica Esterification 3 High activity maintained
Arenesulfonic Acid SBA-15 Silica Esterification Multiple Stable activity
Sulfonic Acid Carbon Fiber (from waste) Cellulose Hydrolysis 5 TRS yield remained stable

Cross-Disciplinary Research Synergies Involving this compound

The unique bifunctional nature of the 2-sulfobenzoate anion, possessing both a carboxylate and a sulfonate group, makes it a highly versatile ligand in coordination chemistry. This has opened up significant opportunities for cross-disciplinary research, bridging organic chemistry with materials science and biomedicine.

The compound and its derivatives are used to construct novel coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials consist of metal ions or clusters linked by organic ligands, creating extended one-, two-, or three-dimensional structures. The specific geometry and functional groups of the 2-sulfobenzoate ligand direct the assembly of these frameworks, leading to materials with interesting properties for catalysis, adsorption, and luminescence. nih.gov

A particularly compelling example of cross-disciplinary synergy is the development of organotin complexes of 2-sulfobenzoic acid as potential anticancer agents. nih.gov Research has shown that certain new butyltin complexes incorporating the 2-sulfobenzoate ligand are highly effective cytotoxic agents against various tumor cells. nih.gov These compounds have demonstrated significant in vitro antitumor activity against cell lines for T-cell leukemia (Jurkat), T-lymphoblastoid cells (CL-1), B-cell lymphoma (GL-1), and canine osteosarcoma (D-17). nih.gov This line of research combines organometallic synthesis with molecular biology and oncology to explore new therapeutic strategies, highlighting the potential of 2-sulfobenzoic acid derivatives far beyond their traditional applications. preprints.orgnih.govmdpi.compensoft.net

Table 3: In Vitro Cytotoxic Activity of Butyltin 2-Sulfobenzoate Complexes

Compound Cancer Cell Line Description Result
DBTsbz Jurkat T-cell leukemia High cytotoxic activity
TBTsbz Jurkat T-cell leukemia High cytotoxic activity
DTBTsbz Jurkat T-cell leukemia High cytotoxic activity

Interface with Supramolecular Chemistry and Self-Assembly

The molecular architecture of this compound makes it an exemplary candidate for studies in supramolecular chemistry and self-assembly. The compound features multiple hydrogen bond donors (the ammonium (B1175870) ion and the carboxylic acid proton) and acceptors (the sulfonate and carboxylate groups), predisposing it to form intricate and ordered non-covalent structures. researchgate.netresearcher.life

The synergy between the aromatic ring, the sulfonate group, the carboxylate group, and the ammonium cation can direct the formation of one-, two-, or even three-dimensional networks. researcher.life The ammonium ion (azane) is a particularly effective director in crystal engineering, capable of forming a robust network of hydrogen bonds. nih.gov This charge-assisted hydrogen bonding is a powerful tool for the regular self-assembly of molecules into larger, well-defined architectures. researcher.life

Research into related aromatic sulfonic acids has demonstrated their capacity to form diverse supramolecular motifs, such as sheet-like structures and diamondoid networks. researchgate.netresearcher.life For this compound, it is hypothesized that the interplay between the N-H···O bonds from the ammonium ion and the O-H···O bonds from the carboxylic acid, in conjunction with potential π-π stacking of the benzene (B151609) rings, could lead to novel crystalline polymorphs with tunable properties. The formation of these supramolecular assemblies is a critical step toward the rational design of functional organic materials.

Table 1: Potential Non-Covalent Interactions in this compound Self-Assembly

Interaction TypeDonor Group(s)Acceptor Group(s)Potential Structural Motif
Hydrogen BondingAmmonium (N-H), Carboxyl (O-H)Sulfonate (S=O), Carboxylate (C=O)Chains, Sheets, 3D Networks
Ionic InteractionsAmmonium (NH₄⁺)Sulfonate (SO₃⁻), Carboxylate (COO⁻)Salt bridges stabilizing the crystal lattice
π-π StackingBenzene RingBenzene RingColumnar or offset stacking arrangements

Role in Energy Storage and Conversion Systems

The development of high-performance energy storage systems is a critical area of modern research. Organic materials are emerging as promising alternatives to traditional inorganic-based systems. sulfonic-acid.com Aromatic compounds containing sulfonic acid groups are being investigated for their potential in energy applications, particularly as components in proton exchange membranes (PEMs) for fuel cells and as electrode materials. sulfonic-acid.comcore.ac.uk

The sulfonic acid group is highly effective at facilitating proton transport, a key function in PEMs. nih.govcore.ac.uk While much of the research has focused on polymeric materials, the fundamental properties of smaller molecules like this compound can provide valuable insights. The presence of both a sulfonic acid and a carboxylic acid group could enhance proton conductivity. Furthermore, the ammonium ion may also participate in proton transport mechanisms, particularly under humid conditions, through the Grotthus mechanism where protons hop through a hydrogen-bonded network. nih.gov

In the context of battery electrode materials, sulfonated carbon-based materials have been shown to improve the interface properties between electrodes and electrolytes, leading to better charge-discharge efficiency and cycle life. sulfonic-acid.com The aromatic structure of this compound suggests it could be a precursor for creating novel sulfonated carbon materials through pyrolysis. The inherent nitrogen content from the ammonium group could also contribute to N-doped carbon structures, which are known to enhance electrochemical performance.

Table 2: Potential Applications of this compound Derivatives in Energy Systems

Application AreaRelevant Functional GroupsPotential Role/Mechanism
Proton Exchange MembranesSulfonate, Carboxylate, AmmoniumFacilitate proton transport via Grotthuss and vehicle mechanisms. nih.gov
Battery ElectrodesAromatic Ring, Sulfonate, AmmoniumPrecursor for sulfonated, N-doped carbon materials with improved interfacial properties. sulfonic-acid.com
SupercapacitorsAromatic Ring, SulfonateCan be used to create materials with high surface area for enhanced ion adsorption and charge transfer. sulfonic-acid.com

Unexplored Reactivity Landscapes and Future Directions for this compound Chemistry

The reactivity of this compound is largely inferred from the known chemistry of its constituent parts: the 2-sulfobenzoic acid anion and the ammonium cation. However, the interplay between these components within a single compound opens up avenues for unexplored chemical transformations.

One area of interest is the thermal decomposition of the salt. Heating ammonium carboxylates can lead to the formation of amides through the loss of water, or back to the free acid and ammonia. unca.edugoogle.com The thermal behavior of this compound is likely to be complex, with potential for intramolecular reactions between the ammonium group and the carboxylic or sulfonic acid functionalities. For instance, heating could potentially lead to the formation of 2-sulfobenzamide or other cyclic derivatives. Understanding these thermal decomposition pathways is crucial for its application in materials synthesis, such as the preparation of sulfonated carbons. youtube.com

Table 3: Predicted Products of Thermal Decomposition of Ammonium Salts

Ammonium SaltPredicted Decomposition Products
Ammonium CarbonateAmmonia, Water, Carbon Dioxide youtube.com
Ammonium SulfateAmmonia, Water, Sulfur Trioxide youtube.com
Ammonium Benzoate (B1203000)Ammonia, Benzoic Acid, Benzamide, Water unca.edu

Furthermore, the 2-sulfobenzoic acid moiety can undergo reactions typical of aromatic sulfonic acids and carboxylic acids. The sulfonate group can be displaced or used to direct further electrophilic aromatic substitution. wikipedia.org A significant, yet underexplored, aspect is the reactivity of its cyclic anhydride (B1165640), 2-sulfobenzoic anhydride, which can be readily formed from the acid. guidechem.comnist.gov This anhydride is a versatile reagent for the derivatization of alcohols and phenols and could be used to synthesize a variety of esters and amides with unique properties. core.ac.uknih.gov The development of new synthetic methodologies starting from this compound could lead to novel functional molecules for applications in catalysis, sensing, and pharmaceuticals. mdpi.com

Future research should focus on a detailed experimental investigation of the crystal structure of this compound to confirm its supramolecular assembly patterns. Its performance characteristics in proton exchange membranes and as a precursor for electrode materials should be systematically evaluated. Finally, a comprehensive study of its thermal and chemical reactivity will undoubtedly uncover new synthetic pathways and applications for this versatile compound.

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